molecular formula C5H10O2 B2979279 2-[(2S)-Oxetan-2-yl]ethan-1-ol CAS No. 1416146-79-6

2-[(2S)-Oxetan-2-yl]ethan-1-ol

Cat. No. B2979279
CAS RN: 1416146-79-6
M. Wt: 102.133
InChI Key: FYWXEPBGKJLBFK-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-[(2S)-Oxetan-2-yl]ethan-1-ol” is a chemical compound with the molecular formula C5H10O2 . It has a molecular weight of 102.13 . This compound is used for research purposes .


Molecular Structure Analysis

The molecular structure of “this compound” is based on its molecular formula, C5H10O2 . The exact structure would require more specific information or computational chemistry methods to determine.


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 102.132 and a density of 1.1±0.1 g/cm3 . Its boiling point is 206.0±8.0 °C at 760 mmHg . The melting point is not available .

Mechanism of Action

The mechanism of action of 2-[(2S)-Oxetan-2-yl]ethan-1-ol is not well understood. However, it is believed that the compound acts as a chiral auxiliary by controlling the stereochemistry of the reaction. The compound can also act as a ligand in organometallic chemistry by coordinating with metal ions.
Biochemical and physiological effects:
There is limited information on the biochemical and physiological effects of this compound. However, the compound is not known to have any significant toxicity or adverse effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-[(2S)-Oxetan-2-yl]ethan-1-ol is its high enantioselectivity. The compound can be synthesized with high optical purity, making it an ideal chiral building block. Additionally, the compound is relatively easy to synthesize and is commercially available. However, one of the limitations of the compound is its high cost, which may limit its use in large-scale synthesis.

Future Directions

There are several future directions for the use of 2-[(2S)-Oxetan-2-yl]ethan-1-ol in scientific research. One direction is the development of new synthetic methods for the compound. Another direction is the use of the compound in the synthesis of new pharmaceuticals and agrochemicals. Additionally, the compound can be used in the development of new chiral catalysts and chiral stationary phases. Finally, the compound can be used in the development of new methods for asymmetric synthesis.

Synthesis Methods

The synthesis of 2-[(2S)-Oxetan-2-yl]ethan-1-ol can be achieved through various methods. One of the most common methods is the asymmetric reduction of 2-oxo-4-phenylbutyric acid using chiral reducing agents such as borane, lithium aluminum hydride, or sodium borohydride. The reaction yields this compound with high enantioselectivity. Other methods of synthesis include the reduction of 2-oxo-4-phenylbutyric acid methyl ester, the reduction of 2-oxo-4-phenylbutyronitrile, and the reduction of 2-oxo-4-phenylbutyramide.

Scientific Research Applications

2-[(2S)-Oxetan-2-yl]ethan-1-ol has been extensively used in scientific research as a chiral building block. The compound has been used as a starting material for the synthesis of various pharmaceuticals such as the antihypertensive drug, moexipril, and the anti-inflammatory drug, meloxicam. The compound has also been used as a chiral auxiliary in asymmetric synthesis. For example, the compound has been used in the synthesis of chiral β-lactams and chiral α,β-unsaturated carbonyl compounds. Additionally, this compound has been used as a ligand in organometallic chemistry and as a chiral stationary phase in chromatography.

Safety and Hazards

The safety and hazards of “2-[(2S)-Oxetan-2-yl]ethan-1-ol” are not specified in the available information . It’s important to handle all chemical compounds with appropriate safety measures.

properties

IUPAC Name

2-[(2S)-oxetan-2-yl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O2/c6-3-1-5-2-4-7-5/h5-6H,1-4H2/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYWXEPBGKJLBFK-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC1CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@H]1CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

102.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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